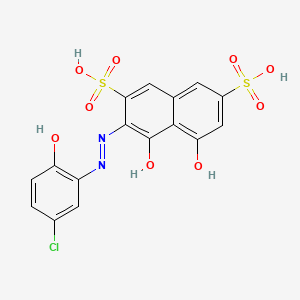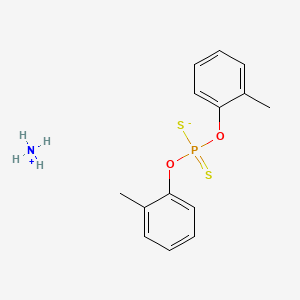![molecular formula C14H18O2 B13752964 Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 53640-62-3](/img/structure/B13752964.png)
Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl acetate;tricyclo[52102,6]deca-3,8-diene is a compound that combines the properties of ethenyl acetate and tricyclo[52102,6]deca-3,8-diene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene involves the Diels-Alder reaction between cyclopentadiene and vinyl acetate. This reaction typically occurs at elevated temperatures and can be catalyzed by Lewis acids to increase the reaction rate and yield . The reaction conditions include:
Temperature: Typically around 160°C
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride
Solvent: Non-polar solvents like toluene or xylene
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the final product. The use of high-pressure reactors and advanced distillation techniques further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Hydrogenation of the compound leads to the formation of saturated hydrocarbons.
Substitution: The vinyl group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Epoxides and diols
Reduction: Saturated hydrocarbons like tricyclo[5.2.1.02,6]decane
Substitution: Substituted vinyl derivatives
Aplicaciones Científicas De Investigación
Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to produce high-performance polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Studied for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent mechanical properties
Mecanismo De Acción
The mechanism of action of ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in polymerization and catalysis.
Pathways Involved: It participates in Diels-Alder reactions, hydrogenation, and oxidation processes, leading to the formation of various products
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A precursor to dicyclopentadiene, used in similar applications.
Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol.
Norbornene: A bicyclic compound used in the production of specialty polymers.
Uniqueness
Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene is unique due to its combined properties of both ethenyl acetate and tricyclo[5.2.1.02,6]deca-3,8-diene. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various industrial and research applications .
Propiedades
Número CAS |
53640-62-3 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C4H6O2/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-3-6-4(2)5/h1-2,4-5,7-10H,3,6H2;3H,1H2,2H3 |
Clave InChI |
QDMMYVPMSGJYOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC=C.C1C=CC2C1C3CC2C=C3 |
Números CAS relacionados |
53640-62-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


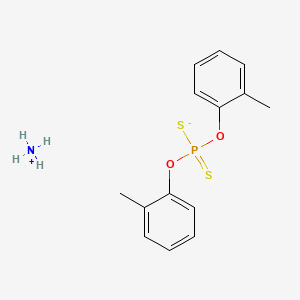
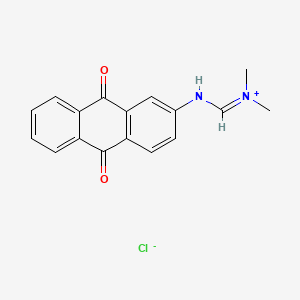
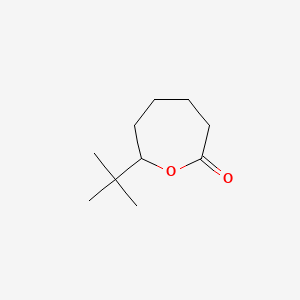
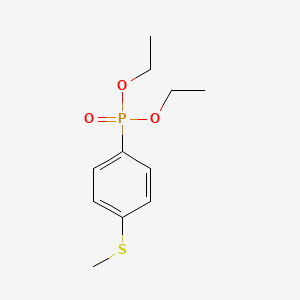

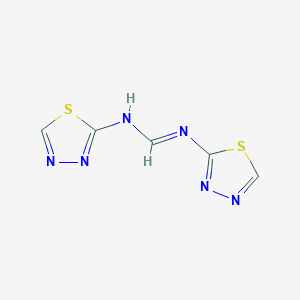
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)


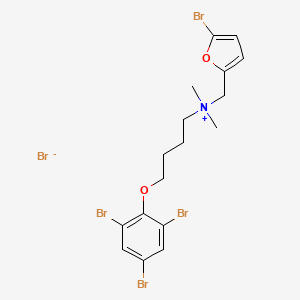
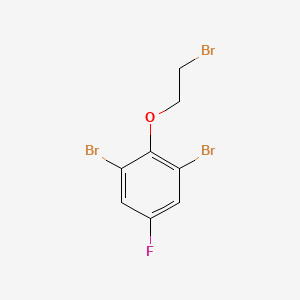
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
